molecular formula C6H6F3NO3 B14767938 2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid

2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14767938
M. Wt: 197.11 g/mol
InChI Key: WMAYEXBSPONEJT-UHFFFAOYSA-N
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Description

2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The pyrrolidine ring is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is catalyzed by organocatalysts and proceeds under mild conditions to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with various enzymes and receptors, makes it a versatile compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

2-oxo-1-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)10-2-1-3(4(10)11)5(12)13/h3H,1-2H2,(H,12,13)

InChI Key

WMAYEXBSPONEJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C(F)(F)F

Origin of Product

United States

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